molecular formula C10H17NO2 B107559 (5-((Diethylamino)methyl)furan-2-yl)methanol CAS No. 15433-80-4

(5-((Diethylamino)methyl)furan-2-yl)methanol

Cat. No. B107559
CAS RN: 15433-80-4
M. Wt: 183.25 g/mol
InChI Key: CRHKDRDOMGTZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-((Diethylamino)methyl)furan-2-yl)methanol, also known as DEMF, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

(5-((Diethylamino)methyl)furan-2-yl)methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The exact mechanism of action of (5-((Diethylamino)methyl)furan-2-yl)methanol is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation in the brain. It has been shown to increase levels of antioxidant enzymes and decrease levels of pro-inflammatory cytokines.

Biochemical And Physiological Effects

(5-((Diethylamino)methyl)furan-2-yl)methanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of glutathione, an antioxidant enzyme, in the brain. It has also been shown to decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, (5-((Diethylamino)methyl)furan-2-yl)methanol has been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using (5-((Diethylamino)methyl)furan-2-yl)methanol in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions for research on (5-((Diethylamino)methyl)furan-2-yl)methanol. One area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more targeted treatments for neurodegenerative diseases. Another area of focus could be on studying its potential use in other areas of medicine, such as cancer treatment or cardiovascular disease. Overall, (5-((Diethylamino)methyl)furan-2-yl)methanol has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential applications.

properties

CAS RN

15433-80-4

Product Name

(5-((Diethylamino)methyl)furan-2-yl)methanol

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

[5-(diethylaminomethyl)furan-2-yl]methanol

InChI

InChI=1S/C10H17NO2/c1-3-11(4-2)7-9-5-6-10(8-12)13-9/h5-6,12H,3-4,7-8H2,1-2H3

InChI Key

CRHKDRDOMGTZON-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC=C(O1)CO

Canonical SMILES

CCN(CC)CC1=CC=C(O1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-furfuryl alcohol (8.24 g; 84 mmol) in 55 ml of acetic acid was added dropwise a solution of N,N,N',N'-tetraethyl-methylenediamine (20 g; 126 mmol)in 25 ml of acetic acid, and the solution was stirred at 0° C. for 30 minutes and at room temperature for 17 hours. The above solution was concentrated in vacuo, the residue was basified with dropwise addition of 30% of NaOH solution at 0° C. (to pH=11), and the mixture was extracted with ethyl acetate. The mixture was filtered, the organic layer was dried over sodium sulfate and concentrated in vacuo to yield a brown oil. The oil was distilled with a Kugelrohr Apparatus to afford 12.33 g (80%) of 5-diethylaminomethyl-2-hydroxymethylfuran as a yellow oil, b.p. 140° C./1 mm.
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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